molecular formula C22H14 B12091677 Naphthalene, 2,2'-(1,2-ethynediyl)bis- CAS No. 20199-35-3

Naphthalene, 2,2'-(1,2-ethynediyl)bis-

Cat. No.: B12091677
CAS No.: 20199-35-3
M. Wt: 278.3 g/mol
InChI Key: ZDEUEHNALWDIPK-UHFFFAOYSA-N
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Description

Naphthalene, 2,2’-(1,2-ethynediyl)bis-, also known as Di(2-naphthyl)acetylene, is an organic compound with the molecular formula C22H14 and a molecular weight of 278.35 g/mol . This compound is characterized by the presence of two naphthalene units connected by an ethynediyl bridge, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 2,2’-(1,2-ethynediyl)bis- typically involves the coupling of two naphthalene units via an ethynediyl bridge. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-iodonaphthalene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.

Industrial Production Methods

Industrial production of Naphthalene, 2,2’-(1,2-ethynediyl)bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2,2’-(1,2-ethynediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethynediyl bridge to an ethylene bridge, altering the compound’s properties.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce brominated or nitrated derivatives of the original compound.

Scientific Research Applications

Naphthalene, 2,2’-(1,2-ethynediyl)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 2,2’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets and pathways. The ethynediyl bridge and naphthalene units allow the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Naphthalene, 2,2’-(1,2-ethynediyl)bis- can be compared with other similar compounds, such as:

The uniqueness of Naphthalene, 2,2’-(1,2-ethynediyl)bis- lies in its ethynediyl bridge, which imparts distinct electronic and structural characteristics compared to its analogs.

Properties

CAS No.

20199-35-3

Molecular Formula

C22H14

Molecular Weight

278.3 g/mol

IUPAC Name

2-(2-naphthalen-2-ylethynyl)naphthalene

InChI

InChI=1S/C22H14/c1-3-7-21-15-17(11-13-19(21)5-1)9-10-18-12-14-20-6-2-4-8-22(20)16-18/h1-8,11-16H

InChI Key

ZDEUEHNALWDIPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C#CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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